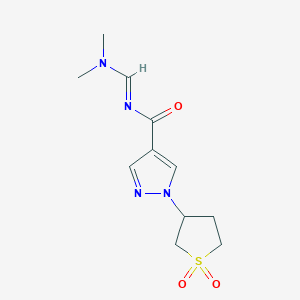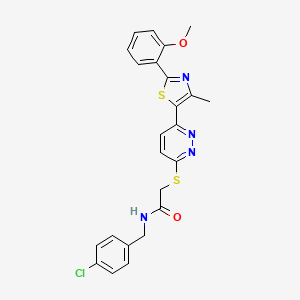
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the widely used antiepileptic drug valproate.
Biochemical and Physiological Effects:
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to increasing brain levels of GABA, it has been shown to reduce the activity of the excitatory neurotransmitter glutamate. It has also been shown to increase the expression of certain GABA receptor subtypes in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, its high potency also means that it can be toxic at high doses, making careful dosing and monitoring essential.
List of
Zukünftige Richtungen
1. Further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in humans.
2. Studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in various neurological disorders.
3. The potential of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
4. The effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide on other neurotransmitter systems, such as dopamine and serotonin, should be investigated.
5. The potential of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide as a tool for studying the role of GABA in normal brain function should be explored.
6. The development of more selective and less toxic GABA transaminase inhibitors should be pursued.
In conclusion, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is a promising compound with potential applications in the treatment of a variety of neurological disorders. Its high potency and selectivity for GABA transaminase make it a useful tool for studying the role of GABA in normal brain function and in neurological disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential as a treatment for other neurological disorders.
Synthesemethoden
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-acetyl-4-phenylbutanoic acid, followed by a series of chemical transformations including reduction, cyclization, and acylation. The resulting compound is a white crystalline powder with a molecular weight of 315.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been the subject of extensive scientific research, both in vitro and in vivo. In animal studies, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been shown to increase brain levels of GABA and to reduce seizures in models of epilepsy. It has also been shown to reduce drug-seeking behavior in models of addiction and to reduce anxiety-like behavior in models of anxiety.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWUCMSOSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

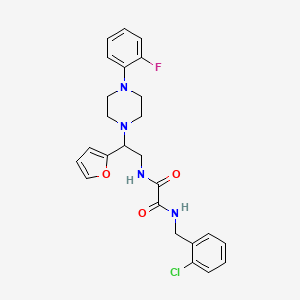
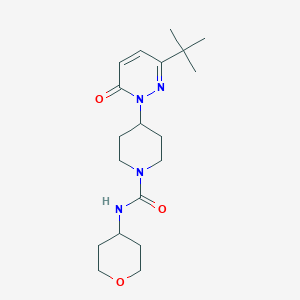
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)
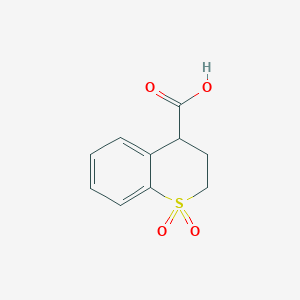
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
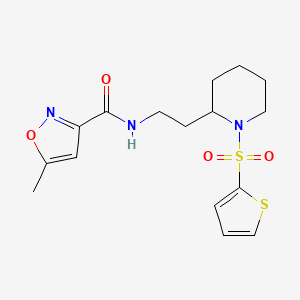
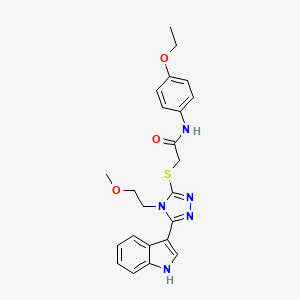


![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
